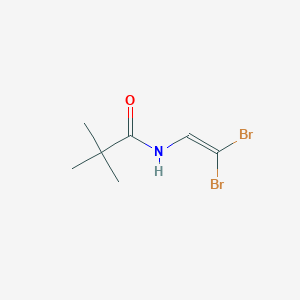
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of a dibromoethenyl group attached to a dimethylpropanamide backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dibromoethenyl compounds with 2,2-dimethylpropanamide under controlled conditions. One common method includes the use of tetrabromomethane and triisopropyl phosphite in dichloromethane as solvents. The reaction is carried out under an argon atmosphere at low temperatures (2-3°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Halogen Exchange: The dibromoethenyl group can be transformed into other halogenated analogs through halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aluminium tribromide for halogen exchange and various oxidizing or reducing agents for other transformations. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield 2,2-dichloroethenyl or 2,2-diiodoethenyl analogs, while oxidation reactions may produce corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide involves its interaction with molecular targets through its dibromoethenyl group. This group can modulate the activity of enzymes and other proteins by forming covalent bonds or through non-covalent interactions. The specific pathways involved depend on the context of its use, such as in biochemical assays or as a reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide include:
- N-(2,2-Dibromoethenyl)phenylmethanesulfonamide
- 2-(2,2-Dibromoethenyl)aniline
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions.
Propiedades
Número CAS |
116177-57-2 |
|---|---|
Fórmula molecular |
C7H11Br2NO |
Peso molecular |
284.98 g/mol |
Nombre IUPAC |
N-(2,2-dibromoethenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H11Br2NO/c1-7(2,3)6(11)10-4-5(8)9/h4H,1-3H3,(H,10,11) |
Clave InChI |
BMIHDKGYXTYQEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



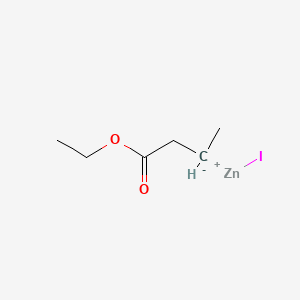

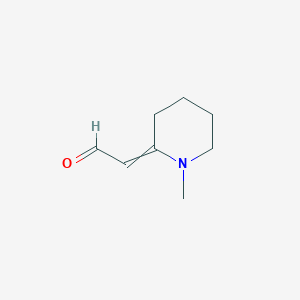
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
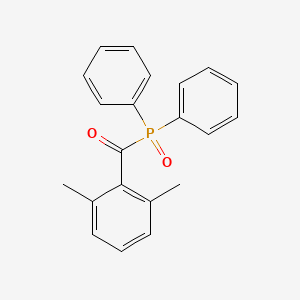
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
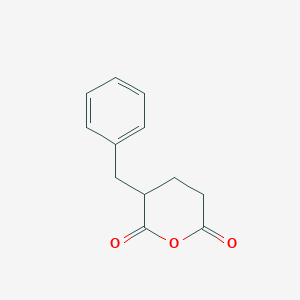

![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
